molecular formula C14H15FN2 B2657625 [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine CAS No. 344304-99-0

[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Cat. No.: B2657625
CAS No.: 344304-99-0
M. Wt: 230.286
InChI Key: REKLQODJCBDRBN-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is an organic compound that features a fluorinated phenyl group and a pyridine ring connected by an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-(pyridin-2-yl)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 2-(pyridin-2-yl)ethylamine in an appropriate solvent like ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or pyridine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Research: It is used in the study of biological pathways and interactions due to its ability to bind to specific receptors or enzymes.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group and pyridine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chlorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
  • [(4-Bromophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
  • [(4-Methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Uniqueness

[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c15-13-6-4-12(5-7-13)11-16-10-8-14-3-1-2-9-17-14/h1-7,9,16H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKLQODJCBDRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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